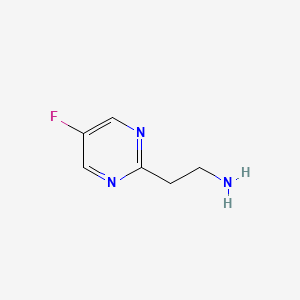
2-(5-Fluoropyrimidin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoropyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(5-Fluoropyrimidin-2-yl)ethanamine involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and the vitamin B6-based pyridoxal 5-phosphate (PLP) cofactor as a molecular shuttle . The reaction is typically carried out in a packed-bed reactor under continuous flow conditions, with dimethyl carbonate as a green co-solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar enzymatic processes. The use of immobilized enzymes allows for continuous production and in-line purification, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoropyrimidin-2-yl)ethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a key intermediate in the synthesis of JAK2 kinase inhibitors, which block the activity of the JAK2 enzyme involved in cell signaling pathways related to cancer . The compound’s fluorine atom enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)ethanamine: A closely related compound with similar chemical properties and applications.
2-Chloro-5-fluoropyrimidine: Another derivative of pyrimidine with different substituents, used in similar research applications.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the pyrimidine ring enhances its reactivity and potential for forming various derivatives .
Eigenschaften
Molekularformel |
C6H8FN3 |
|---|---|
Molekulargewicht |
141.15 g/mol |
IUPAC-Name |
2-(5-fluoropyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 |
InChI-Schlüssel |
TXAYQICBODFXOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


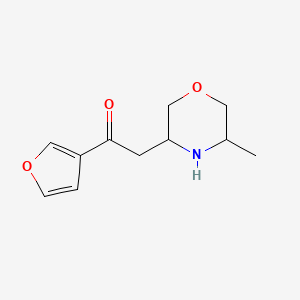
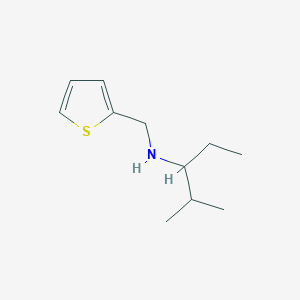
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
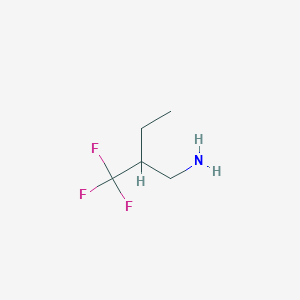

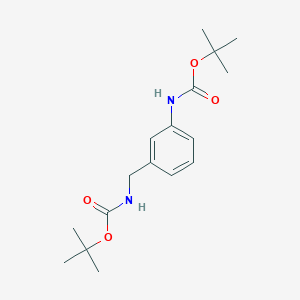
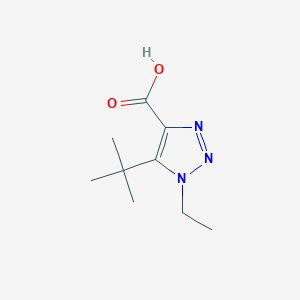
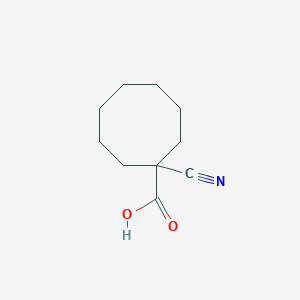
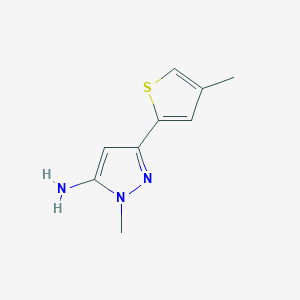
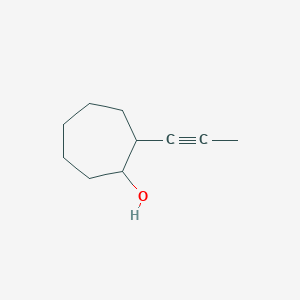
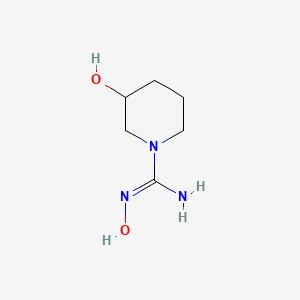
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
